![molecular formula C21H24N2O4S B4693404 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4693404.png)
3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
Overview
Description
3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as DMTB, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMTB belongs to the class of compounds known as benzamides and has a unique chemical structure that makes it a promising target for drug development.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed in tumors. In addition, 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is its potent anti-cancer properties. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising target for drug development. However, one of the limitations of using 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in lab experiments is its complex chemical structure, which can make it difficult to synthesize and purify.
Future Directions
There are several future directions for research on 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of research is the development of new synthetic methods for 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, such as in the treatment of other neurological disorders or inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide and to identify potential drug targets for the development of new cancer therapies.
Scientific Research Applications
3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is in the treatment of cancer. Studies have shown that 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has potent anti-cancer properties and can inhibit the growth of cancer cells. 3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3,4-dimethoxy-N-[(E)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-26-18-9-8-15(13-19(18)27-2)20(24)22-17(14-16-7-6-12-28-16)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRYNLLXHOOOHQ-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



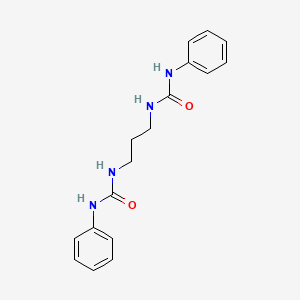
![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)
![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)
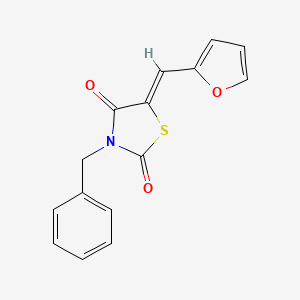
![4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B4693383.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4693399.png)
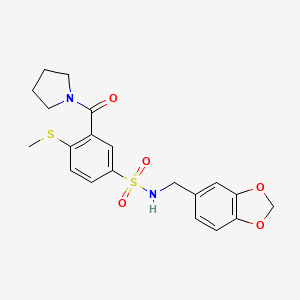
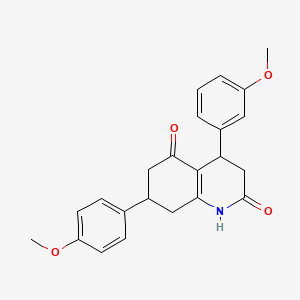
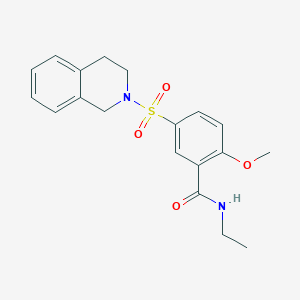
![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4693415.png)